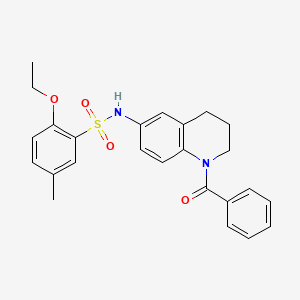

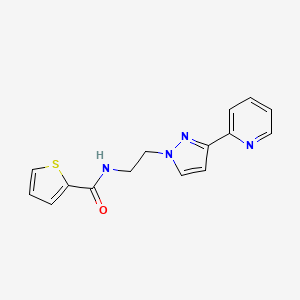

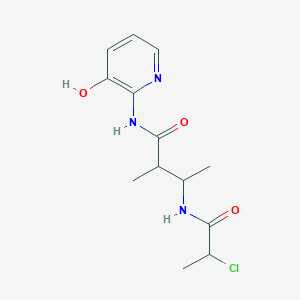

![molecular formula C8H12ClNS B2937493 2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride CAS No. 1012884-65-9](/img/structure/B2937493.png)

2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride” is a chemical compound with the molecular formula C7H10ClNS . It appears as a white to light yellow or light orange powder or crystal . This compound is used as an intermediate in the synthesis of Prasugrel , a medication used to prevent blood clots in people with acute coronary syndrome .

Molecular Structure Analysis

The molecular weight of “this compound” is 175.68 . The InChI code for this compound is 1S/C7H10NS.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h2,4,8-9H,1,3,5H2;1H .Physical and Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a melting point range of 226.0 to 230.0 degrees Celsius . This compound is soluble in water .Applications De Recherche Scientifique

Anticonvulsant Activities

Studies have shown that derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, including 2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, exhibit significant anticonvulsant activities. These compounds were tested against seizures induced by N-methyl-D-aspartate (NMDA) in mice, revealing promising results (Ohkubo et al., 1996).

Key Intermediate in Drug Synthesis

2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride serves as a key intermediate in the synthesis of drugs like Prasugrel, an antithrombotic medication. This compound has been synthesized through various chemical reactions, highlighting its importance in pharmaceutical development (Pan Xian-hua, 2011).

Role in Synthesizing Novel Compounds

This chemical is integral in synthesizing various novel compounds. For example, studies have demonstrated its use in creating new derivatives with antifungal and other biological activities, showcasing its versatility in medicinal chemistry (Sangshetti et al., 2014).

Complement Inhibition Activity

Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, including the 2-methyl variant, have been evaluated for their role in inhibiting human complement activation. These studies have found certain analogues to exhibit improved inhibitory activity without any haemolytic activity, indicating potential therapeutic applications (Master et al., 2008).

Synthesis of Positional Isomers

The chemical is used in synthesizing positional isomers of other compounds, such as clopidogrel hydrogen sulfate. This demonstrates its utility in creating structurally varied molecules for diverse applications in drug development (Zou Jiang et al., 2010).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, eye protection, and face protection, and washing thoroughly after handling .

Orientations Futures

The future directions for “2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride” could involve further exploration of its potential applications in medical and pharmaceutical research, given its use as an intermediate in the synthesis of Prasugrel . Further studies could also explore its antiproliferative properties .

Mécanisme D'action

Target of Action

It’s known to be used as an intermediate in the synthesis of anti-thrombotic drugs .

Mode of Action

As an intermediate in drug synthesis, its role would typically involve reacting with other compounds to form a new substance with therapeutic effects .

Biochemical Pathways

As an intermediate in the synthesis of anti-thrombotic drugs, it may indirectly influence pathways related to blood clotting .

Pharmacokinetics

As an intermediate, its ADME properties would be less relevant than those of the final therapeutic compound .

Result of Action

As an intermediate, its primary role is in the synthesis of the final therapeutic compound, which would have the intended molecular and cellular effects .

Propriétés

IUPAC Name |

2-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS.ClH/c1-6-4-7-5-9-3-2-8(7)10-6;/h4,9H,2-3,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDKFSYBSGQRIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

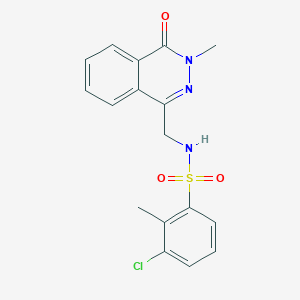

![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

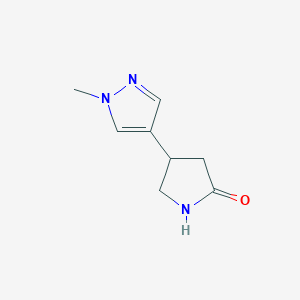

![N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2937418.png)

![8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2937428.png)

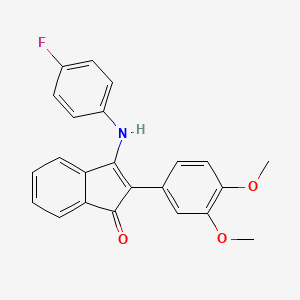

![3-(4-bromophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B2937430.png)

![1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937431.png)